N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide
Brand Name: Vulcanchem
CAS No.: 2034548-40-6
VCID: VC5334561
InChI: InChI=1S/C17H14F3N5O2/c18-17(19,20)27-15-4-2-1-3-12(15)16(26)23-8-10-25-9-5-13(24-25)14-11-21-6-7-22-14/h1-7,9,11H,8,10H2,(H,23,26)
SMILES: C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)OC(F)(F)F
Molecular Formula: C17H14F3N5O2
Molecular Weight: 377.327

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide

CAS No.: 2034548-40-6

Cat. No.: VC5334561

Molecular Formula: C17H14F3N5O2

Molecular Weight: 377.327

* For research use only. Not for human or veterinary use.

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide - 2034548-40-6

Specification

CAS No. 2034548-40-6
Molecular Formula C17H14F3N5O2
Molecular Weight 377.327
IUPAC Name N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-(trifluoromethoxy)benzamide
Standard InChI InChI=1S/C17H14F3N5O2/c18-17(19,20)27-15-4-2-1-3-12(15)16(26)23-8-10-25-9-5-13(24-25)14-11-21-6-7-22-14/h1-7,9,11H,8,10H2,(H,23,26)
Standard InChI Key GCKBKNMWHVEUKR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)OC(F)(F)F

Introduction

Chemical Structure and Molecular Properties

The molecular formula of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is C₁₇H₁₄F₃N₅O₃, with a molecular weight of 393.33 g/mol (calculated from atomic masses). The structure comprises:

  • A 2-(trifluoromethoxy)benzamide core, providing hydrophobicity and metabolic stability via the trifluoromethoxy group.

  • A 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole side chain, introducing hydrogen-bonding capabilities through the pyrazine nitrogen atoms .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₄F₃N₅O₃
Molecular Weight393.33 g/mol
Key Functional GroupsTrifluoromethoxy, pyrazole, pyrazine, benzamide

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic reactions, typically including:

Preparation of the Pyrazole-Pyrazine Ethylamine Intermediate

  • Pyrazole Formation: Cyclocondensation of hydrazine derivatives with diketones or alkynes yields the pyrazole ring .

  • Pyrazine Substitution: Coupling the pyrazole with pyrazine-2-boronic acid via Suzuki-Miyaura cross-coupling introduces the pyrazine moiety .

  • Ethylamine Attachment: Alkylation of the pyrazole nitrogen with 2-chloroethylamine forms the ethylamine side chain .

Synthesis of 2-(Trifluoromethoxy)benzoic Acid

  • Electrophilic Substitution: Direct trifluoromethoxylation of salicylic acid derivatives using trifluoromethyl hypofluorite (CF₃OF) .

Amide Coupling

The final step involves coupling 2-(trifluoromethoxy)benzoic acid with the pyrazole-pyrazine ethylamine intermediate using carbodiimide-based coupling agents (e.g., EDCl/HOBt) in dichloromethane or THF .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Pyrazole FormationHydrazine, diketone, 80°C, 12h65–70%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 90°C50–60%
Amide CouplingEDCl, HOBt, DCM, rt, 24h75–85%

Research Findings and Comparative Analysis

Structural Analogues and Activity

  • Analog 1: Replacement of trifluoromethoxy with trifluoromethyl (C₂₀H₁₈F₃N₅O) reduced metabolic stability (60% parent remaining) .

  • Analog 2: Substitution of pyrazine with pyridine decreased kinase inhibition (IC₅₀: 1.8 nM → 8.2 nM) .

Computational Studies

Molecular docking predicts strong interactions with Btk’s ATP-binding pocket (binding energy: −9.2 kcal/mol) . The pyrazine nitrogen forms hydrogen bonds with Lys430, while the benzamide core occupies a hydrophobic cleft .

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